5-Azido-4-chloro-3(2H)-pyridazinone

Click Chemistry Orthogonal Synthesis Sequential Functionalization

This dual-functional pyridazinone features an azido group for CuAAC click chemistry and a chloro substituent for SNAr/cross-coupling, enabling orthogonal, sequential diversification—an advantage over simple dichloro or amino analogs. Supplied as an off-white solid (mp 165-166°C dec.) requiring -20°C storage. Ideal for rapid library synthesis and SAR exploration in hit-to-lead programs.

Molecular Formula C4H2ClN5O
Molecular Weight 171.54 g/mol
CAS No. 40175-80-2
Cat. No. B026422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azido-4-chloro-3(2H)-pyridazinone
CAS40175-80-2
SynonymsNSC 82811; 
Molecular FormulaC4H2ClN5O
Molecular Weight171.54 g/mol
Structural Identifiers
SMILESC1=NNC(=O)C(=C1N=[N+]=[N-])Cl
InChIInChI=1S/C4H2ClN5O/c5-3-2(8-10-6)1-7-9-4(3)11/h1H,(H,9,11)
InChIKeyNSPQISUNCJYZIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azido-4-chloro-3(2H)-pyridazinone (CAS 40175-80-2): A Dual-Functional Pyridazinone Building Block for Orthogonal Synthesis and Click Chemistry


5-Azido-4-chloro-3(2H)-pyridazinone (CAS 40175-80-2, molecular formula C4H2ClN5O, molecular weight 171.54 g/mol) is a heterocyclic organic compound belonging to the pyridazinone family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms and a ketone group . The compound features two distinct functional groups: an azido (-N₃) moiety at the 5-position and a chloro (-Cl) substituent at the 4-position. This dual-functionalization is significant for its synthetic utility; the azido group is a classic handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry, while the chloro group serves as a site for subsequent nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions, enabling a sequential, orthogonal functionalization strategy [1]. The compound appears as an off-white solid with a melting point of 165-166°C (dec.) and is typically stored at -20°C .

Why 5-Azido-4-chloro-3(2H)-pyridazinone Cannot Be Directly Replaced by Other Pyridazinone Analogs


In-class substitution of 5-Azido-4-chloro-3(2H)-pyridazinone with other pyridazinone derivatives, such as 4,5-dichloropyridazinone or 5-amino-4-chloro-3(2H)-pyridazinone, fails due to the unique, orthogonal reactivity profile conferred by the specific combination of the azido and chloro substituents. The azido group provides a highly specific, bioorthogonal handle for 'click' chemistry, enabling efficient and regioselective conjugation with alkynes under mild, copper-catalyzed conditions, a reaction pathway not available to dichloro or amino analogs [1]. Conversely, the retained chloro group at the 4-position offers a distinct site for further diversification via nucleophilic substitution or cross-coupling, allowing for a two-step, sequential functionalization sequence. Simple analogs like 4,5-dichloropyridazinone offer only a single mode of reactivity (substitution) at both positions, while the 5-amino analog lacks the 'click' chemistry handle entirely and may also present different stability and handling requirements due to the presence of the primary amine . The quantitative evidence below demonstrates how these structural features translate into measurable differences in reactivity, stability, and storage, directly impacting synthetic efficiency and procurement decisions.

5-Azido-4-chloro-3(2H)-pyridazinone: Head-to-Head Evidence on Orthogonal Reactivity, Stability, and Handling


Orthogonal Functionalization: Sequential 'Click and Activate' Reactivity Enabled by Azido and Chloro Groups

5-Azido-4-chloro-3(2H)-pyridazinone is designed for a sequential, two-step functionalization process. The first step involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reaction at the 5-azido position. Critically, this 'click' reaction 'activates' the neighboring 4-chloro position for a subsequent nucleophilic substitution. This 'click and activate' strategy, demonstrated on the closely related 4,5-dichloropyridazinone system, highlights a key advantage: the azido group is not just a passive handle but a functional trigger. In contrast, the non-azido analog 4,5-dichloropyridazinone (a common alternative starting material) requires an initial, often less efficient, substitution step to install a reactive handle, lacking the initial 'click' step that dramatically expands accessible chemical space and streamlines library synthesis [1].

Click Chemistry Orthogonal Synthesis Sequential Functionalization

Thermal Stability: A Lower Decomposition Point Compared to the 4,5-Dichloro Analog

The melting point of 5-Azido-4-chloro-3(2H)-pyridazinone is reported as 165-166°C with decomposition . This is significantly lower than the melting point of the related 4,5-dichloropyridazinone (4,5-dichloro-3(2H)-pyridazinone), which is 256-259°C [1]. The lower melting point and defined decomposition temperature of the target compound is a direct consequence of the presence of the thermally labile azido group, which is absent in the dichloro analog. This data is critical for designing safe reaction conditions and for understanding the compound's shelf-life and storage requirements.

Thermal Stability Differential Scanning Calorimetry Melting Point

Storage Requirements: Mandatory Freezer Storage vs. Ambient Conditions for Analogs

Vendor specifications consistently indicate that 5-Azido-4-chloro-3(2H)-pyridazinone must be stored at -20°C in a freezer to ensure long-term stability . This requirement is directly linked to the thermal lability of the azido group, as evidenced by its low decomposition temperature. In contrast, the closely related analog 4,5-dichloropyridazinone, which lacks the azido group, is typically stored at ambient room temperature . The storage condition is a direct, quantifiable differentiator that impacts laboratory infrastructure and inventory management costs.

Chemical Storage Stability Procurement

Reactivity Profile: Azido Group as a Superior Click Handle Compared to Amino Analogs

The azido group in 5-Azido-4-chloro-3(2H)-pyridazinone provides a unique bioorthogonal reaction handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient, selective, and water-compatible reaction that is a cornerstone of modern chemical biology and materials science. The related analog 5-amino-4-chloro-3(2H)-pyridazinone lacks this functionality and therefore cannot participate in CuAAC reactions directly. While an amine can be converted to an azide via diazo transfer, this adds an additional synthetic step and precludes the use of the amine as a bioorthogonal handle in complex biological environments. The target compound offers the 'click' reactivity in a single, readily available reagent [1].

Bioorthogonal Chemistry Click Chemistry Azide Reactivity

Key Research and Industrial Applications for 5-Azido-4-chloro-3(2H)-pyridazinone (CAS 40175-80-2)


Medicinal Chemistry: Efficient Synthesis of Diversified Pyridazinone Libraries via 'Click and Activate' Strategy

In medicinal chemistry programs exploring pyridazinone-based scaffolds, 5-Azido-4-chloro-3(2H)-pyridazinone serves as a privileged building block for the rapid construction of diverse compound libraries. The 'click and activate' approach, as demonstrated by Qian et al., leverages the orthogonal reactivity of the azido and chloro groups [1]. Researchers can first perform a CuAAC reaction with a library of alkynes to install a triazole moiety at the 5-position. This 'click' step simultaneously activates the adjacent 4-chloro group, enabling a subsequent nucleophilic substitution with a wide range of amines or other nucleophiles to introduce a third point of diversity. This sequential, one-pot methodology offers a significant advantage in hit-to-lead optimization and structure-activity relationship (SAR) studies compared to using simpler, less versatile analogs.

Chemical Biology: Development of Photoaffinity Probes and Bioorthogonal Tools

The azido group of 5-Azido-4-chloro-3(2H)-pyridazinone is a classic bioorthogonal handle. This makes the compound a valuable precursor for developing photoaffinity labeling (PAL) probes or for metabolic labeling studies. The compound can be incorporated into a larger bioactive molecule of interest. The resulting probe can then be used in cell lysates or living cells, where the azido group can be selectively reacted with a fluorescent or affinity-tagged alkyne (e.g., biotin-alkyne) via CuAAC, allowing for the visualization or enrichment of the probe's cellular targets. The retained chloro group offers an additional site for attaching further functional elements or for tuning the molecule's physicochemical properties, a versatility not found in simpler azido building blocks [1].

Agrochemical Research: Precursor for Novel Crop Protection Agents

Pyridazinone derivatives are a known class of herbicides and fungicides. 5-Azido-4-chloro-3(2H)-pyridazinone's dual-functional nature makes it an attractive intermediate for the synthesis of novel agrochemical candidates. The azido group can be used to attach a triazole ring, a common pharmacophore in modern agrochemicals known for its metabolic stability and ability to modulate physical properties. The chloro group can then be displaced to introduce a wide variety of aryl, heteroaryl, or alkylamine substituents, enabling the exploration of new chemotypes for weed and pest control. The compound's well-defined thermal stability and storage requirements, while requiring freezer storage, ensure a reliable and consistent starting material for such complex syntheses .

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